molecular formula C8H16Si B075015 Diallyldimethylsilane CAS No. 1113-12-8

Diallyldimethylsilane

Cat. No. B075015
CAS RN: 1113-12-8
M. Wt: 140.3 g/mol
InChI Key: ZDSFBVVBFMKMRF-UHFFFAOYSA-N
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Patent
US04451673

Procedure details

A mixture of 70 g (0.5 mole) dimethyl diallyl silane and 204.6 g (1.1 m mole, 10% excess over equivalent amounts) of diphenyl phosphine was reacted in the manner described in Example 1 at 40° C. The addition was slow. After 24 hours, only about 10% of the diphenyl phosphine reacted. The irradiation of the reaction mixture was continued for a total of 160 hours. A subsequent fractional distillation provided 46 g of monoadduct, as a clear, slightly viscous liquid monoadduct of bp. 122°-134° C. at 0.05 mm and 113 g of the desired diadduct (Table 1) as a clear, light yellow, viscous liquid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
204.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[C:10]1([PH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:17]1([P:16]([CH2:5][CH2:4][CH2:3][Si:2]([CH2:6][CH2:7][CH2:8][P:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([CH3:9])[CH3:1])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C[Si](CC=C)(CC=C)C
Name
Quantity
204.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted in the manner
CUSTOM
Type
CUSTOM
Details
described in Example 1 at 40° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
The irradiation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was continued for a total of 160 hours
Duration
160 h
DISTILLATION
Type
DISTILLATION
Details
A subsequent fractional distillation
CUSTOM
Type
CUSTOM
Details
provided 46 g of monoadduct

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CCC[Si](C)(C)CCCP(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.